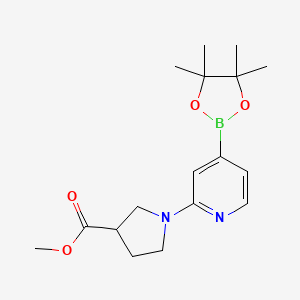![molecular formula C14H12O5 B13413306 (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to a pyranone ring, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Coupling Reaction: The benzodioxole is then coupled with an appropriate aldehyde or ketone to form the ethenyl linkage.
Cyclization: The final step involves the cyclization of the intermediate product to form the pyranone ring under basic or acidic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts to increase yield and reduce reaction times. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- ®-6-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-methoxy-2H-pyran-2-one
Uniqueness
(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12O5 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]oxane-2,4-dione |
InChI |
InChI=1S/C14H12O5/c15-10-6-11(19-14(16)7-10)3-1-9-2-4-12-13(5-9)18-8-17-12/h1-5,11H,6-8H2/b3-1+ |
Clave InChI |
UVOFTXFTJARTMX-HNQUOIGGSA-N |
SMILES isomérico |
C1C(OC(=O)CC1=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1C(OC(=O)CC1=O)C=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


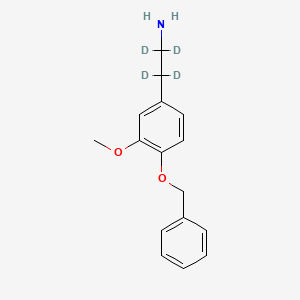
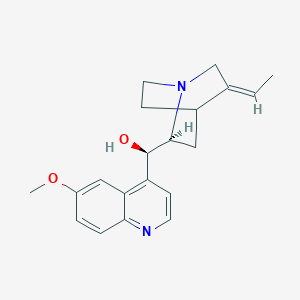
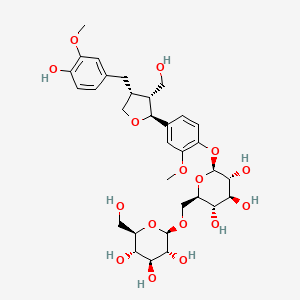
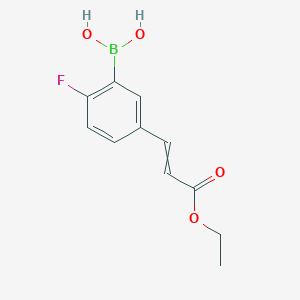
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
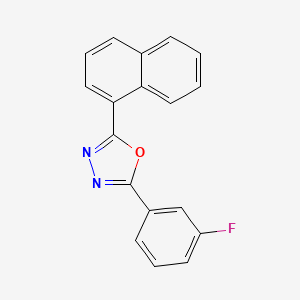
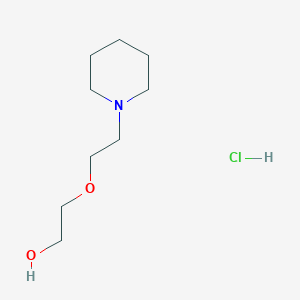
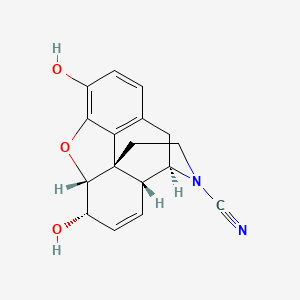
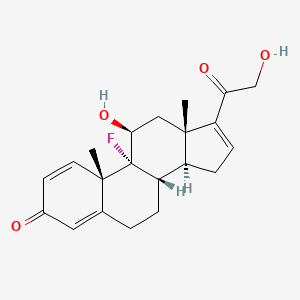
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)

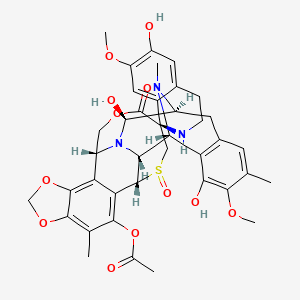
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
